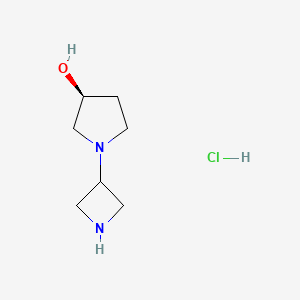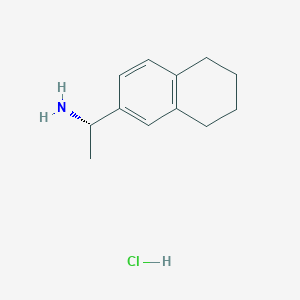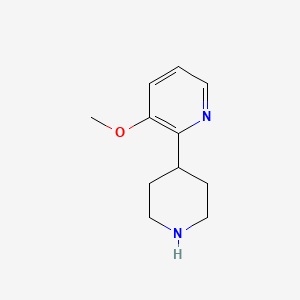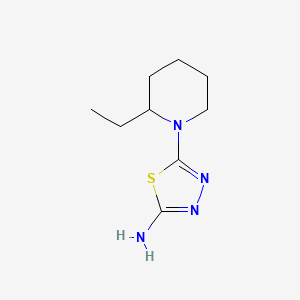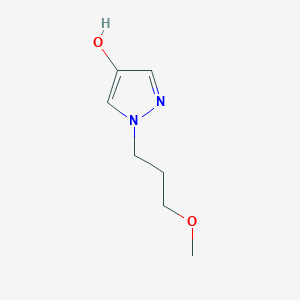
1-(3-メトキシプロピル)-1H-ピラゾール-4-オール
説明
1-(3-Methoxypropyl)-1H-pyrazol-4-ol (MMPP) is a synthetic molecule that has been used in a variety of scientific and medical applications. MMPP is a substituted pyrazole, a heterocyclic compound composed of a five-membered ring of four carbon atoms and one nitrogen atom. It has been studied for its potential uses in drug delivery, drug synthesis, and medical diagnostics.
科学的研究の応用
医薬品: 腸管運動促進薬の合成
1-(3-メトキシプロピル)-1H-ピラゾール-4-オール: は、プルカロプリドの合成における重要な中間体であり、この薬は胃腸の病気の治療に使用されます 。この化合物は、胃腸管の特定の受容体に結合する能力を持つため、合成プロセスにおける役割が重要であり、それにより運動機能が向上します。
化学: 有機合成
有機化学の分野では、この化合物はさまざまな有機誘導体の合成に使用されます。 その構造は、材料科学や医薬品における潜在的な用途を持つ新しい分子の開発につながる可能性のある修飾を可能にします.
酵素阻害: アルツハイマー病の研究
研究者は、アルツハイマー病などの神経変性疾患に関連する酵素の阻害において、この化合物の誘導体の使用を調査しています。 科学者は、コア構造を改変することにより、このような疾患の進行を予防または遅らせることができる阻害剤を開発することを目指しています .
非線形光学: 材料開発
この化合物の誘導体は、非線形光学における潜在的な用途について研究されています。 この研究は、光データストレージやレーザー技術用の材料の開発における進歩につながる可能性があります .
材料科学: ポリマー開発
材料科学では、1-(3-メトキシプロピル)-1H-ピラゾール-4-オールは、強化された特性を持つ新しいポリマーの開発における用途について調査されています。 これらのポリマーは、自動車や航空宇宙など、さまざまな業界で用途を持つ可能性があります .
医薬品: 薬物開発
製薬業界はこの化合物に関心を示しており、その薬物開発における潜在的な用途について調査しています。 さまざまな誘導体を形成する汎用性により、新しい治療薬の開発において貴重な資産となっています .
作用機序
Target of Action
It is structurally similar to brinzolamide , which is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . CA-II is primarily targeted to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .
Mode of Action
As a structural analog of Brinzolamide, 1-(3-methoxypropyl)-1H-pyrazol-4-ol might also act as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by decreasing the production of aqueous humor, which in turn reduces intraocular pressure . This is particularly beneficial in the treatment of conditions like glaucoma, where increased intraocular pressure can lead to damage to the optic nerve and loss of vision .
Biochemical Pathways
Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in the absence of a catalyst .
Pharmacokinetics
These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This could potentially prevent or slow the progression of conditions like glaucoma .
生化学分析
Biochemical Properties
1-(3-Methoxypropyl)-1H-pyrazol-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase B (MAO-B) and signal transducer and activator of transcription 3 (STAT3). These interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways .
Cellular Effects
The effects of 1-(3-Methoxypropyl)-1H-pyrazol-4-ol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in cell proliferation and survival . This inhibition can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1-(3-Methoxypropyl)-1H-pyrazol-4-ol exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes like MAO-B, leading to enzyme inhibition. Additionally, it affects gene expression by modulating transcription factors such as STAT3. These molecular interactions result in changes in cellular activities and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methoxypropyl)-1H-pyrazol-4-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(3-Methoxypropyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
1-(3-Methoxypropyl)-1H-pyrazol-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with MAO-B affects the metabolism of neurotransmitters, leading to changes in their levels within the cell . These interactions highlight the compound’s role in modulating metabolic activities.
Transport and Distribution
The transport and distribution of 1-(3-Methoxypropyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
1-(3-Methoxypropyl)-1H-pyrazol-4-ol exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
特性
IUPAC Name |
1-(3-methoxypropyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-4-2-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIUKHDCDOYWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)


